molecular formula C7H7NO2 B11923164 Aziridin-1-yl(furan-2-yl)methanone CAS No. 89791-81-1

Aziridin-1-yl(furan-2-yl)methanone

Katalognummer: B11923164
CAS-Nummer: 89791-81-1
Molekulargewicht: 137.14 g/mol
InChI-Schlüssel: UFLFIGVELQOIOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aziridin-1-yl(furan-2-yl)methanone is a compound that combines the structural features of aziridine and furan Aziridine is a three-membered nitrogen-containing ring, known for its high ring strain and reactivity, while furan is a five-membered aromatic ring containing oxygen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of aziridin-1-yl(furan-2-yl)methanone typically involves the reaction of aziridine with furan derivatives. One common method is the reaction of aziridine with furan-2-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Aziridin-1-yl(furan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Aziridin-1-yl(furan-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential as a cytotoxic agent in cancer research due to its ability to interact with DNA.

    Medicine: Explored for its potential use in drug development, particularly in the design of anticancer and antimicrobial agents.

    Industry: Utilized in the production of polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action of aziridin-1-yl(furan-2-yl)methanone involves its interaction with biological molecules such as DNA and proteins. The aziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently bind to nucleophilic sites on DNA or proteins. This interaction can result in the inhibition of DNA replication and protein function, leading to cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Aziridin-1-yl(furan-2-yl)methanone is unique due to the combination of aziridine and furan moieties in a single molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

89791-81-1

Molekularformel

C7H7NO2

Molekulargewicht

137.14 g/mol

IUPAC-Name

aziridin-1-yl(furan-2-yl)methanone

InChI

InChI=1S/C7H7NO2/c9-7(8-3-4-8)6-2-1-5-10-6/h1-2,5H,3-4H2

InChI-Schlüssel

UFLFIGVELQOIOV-UHFFFAOYSA-N

Kanonische SMILES

C1CN1C(=O)C2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.